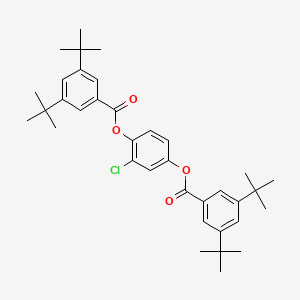
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent hallucinogen and has gained popularity among recreational drug users in recent years. However, the use of NBOMe is associated with various health risks and has been linked to several deaths. In
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide acts as a partial agonist for the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of the phospholipase C pathway and the release of intracellular calcium.
Biochemical and Physiological Effects
The use of this compound is associated with various biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. This compound also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to alterations in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its use is associated with various limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research involving N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. These include the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal signaling pathways. Finally, there is a need for the development of safer and more effective synthetic drugs for research purposes.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide involves the reaction between 2,5-dimethoxybenzaldehyde and 4-methylbenzylamine, followed by reduction with sodium borohydride. The resulting product is then treated with ethyl chloroformate to form the final this compound compound.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a selective agonist for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been used in studies investigating the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)11-19-17(21)18(22)20-15-10-14(23-2)8-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJZBIHRZZJRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)

![N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5181595.png)
![N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)
